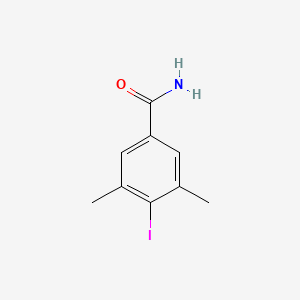

4-Iodo-3,5-dimethylbenzamide

描述

Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

The benzamide scaffold is a privileged structure in drug discovery and a valuable building block in organic synthesis. researchgate.net Its presence in numerous pharmaceutical compounds underscores its importance. researchgate.net Benzamide derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netresearchgate.net The amide group can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. researchgate.net Furthermore, the aromatic ring and the amide linkage provide a rigid framework that can be readily functionalized to optimize pharmacological activity and physicochemical properties. researchgate.net The versatility of the benzamide core allows for its incorporation into more complex molecular architectures, making it a cornerstone in the synthesis of novel therapeutic agents and functional materials. researchgate.net

Role of Halogenation in Modulating Physicochemical and Biological Properties of Benzamides

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the benzamide scaffold can dramatically influence its characteristics. researchgate.net Halogenation can alter a molecule's size, shape, lipophilicity (fat solubility), and electronic distribution. researchgate.net These modifications, in turn, can impact how the compound interacts with biological systems. For instance, the presence of a halogen can enhance binding affinity to a target protein, improve metabolic stability, or facilitate passage through cell membranes. Specifically, the introduction of an iodine atom, as in 4-Iodo-3,5-dimethylbenzamide, can introduce the potential for halogen bonding, a type of non-covalent interaction that can play a significant role in molecular recognition and crystal engineering. researchgate.netacs.org The strategic placement of halogens is a key tactic in medicinal chemistry to fine-tune the properties of a lead compound to achieve desired therapeutic effects. rsc.org

Specific Research Focus: this compound as a Model Compound

This compound serves as a pertinent example for understanding the influence of specific substituents on a benzamide core. Its structure features an iodine atom at the fourth position and two methyl groups at the third and fifth positions of the benzene (B151609) ring. This particular arrangement of an iodo substituent and flanking methyl groups makes it an interesting subject for synthetic and structural studies. The compound is often utilized as a building block or intermediate in the synthesis of more complex molecules in both academic and industrial research settings.

Below is a data table summarizing some of the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1206679-91-5 | sigmaaldrich.comfluorochem.co.ukchemsrc.comsynquestlabs.com |

| Molecular Formula | C9H10INO | synquestlabs.comchemscene.com |

| Molecular Weight | 275.09 g/mol | fluorochem.co.ukchemscene.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.comfluorochem.co.uk |

Overview of Current Research Landscape Pertaining to this compound

Current research involving this compound primarily revolves around its utility in organic synthesis. It is commercially available from various chemical suppliers, indicating its use as a reactant or starting material for creating more elaborate chemical structures. sigmaaldrich.comfluorochem.co.uksynzeal.com Research in areas such as the development of novel synthetic methodologies may employ this compound to explore new chemical reactions or to construct libraries of related compounds for screening purposes. While specific, large-scale research projects focusing solely on the biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are relevant to broader investigations into halogenated pharmaceuticals and agrochemicals. rsc.org The compound is also noted as a research chemical, suggesting its application in early-stage discovery and development processes. pharmaffiliates.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIWKKGHFRYGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657948 | |

| Record name | 4-Iodo-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206679-91-5 | |

| Record name | 4-Iodo-3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 3,5 Dimethylbenzamide

Direct Halogenation Approaches to Iodo-Benzamides

Direct halogenation represents a straightforward approach to introduce an iodine atom onto the benzamide (B126) scaffold. This method relies on the inherent reactivity of the aromatic ring, which can be modulated by the substituents present.

Electrophilic Aromatic Substitution for Iodine Introduction

The most fundamental method for introducing an iodine atom onto an aromatic ring is through electrophilic aromatic substitution (EAS). In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic iodine species. khanacademy.orgyoutube.com Molecular iodine (I₂) itself is generally not electrophilic enough to react with benzamides directly. Therefore, its activation is required to generate a more potent electrophilic species, often represented as "I⁺". libretexts.orgmasterorganicchemistry.com

This activation is typically achieved by using an oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper salt like CuCl₂, which oxidizes I₂ to a more reactive electrophile. libretexts.org Alternatively, dedicated iodinating reagents such as N-Iodosuccinimide (NIS) can be employed, often in the presence of an acid catalyst like trifluoroacetic acid, which enhances the electrophilicity of the iodine. organic-chemistry.org The general mechanism involves the attack of the π-electrons of the benzene (B151609) ring on the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the final iodinated product. masterorganicchemistry.com

Regioselectivity Control in Aromatic Iodination

For the synthesis of 4-Iodo-3,5-dimethylbenzamide, the starting material is 3,5-dimethylbenzamide. The regiochemical outcome of the electrophilic iodination is dictated by the directing effects of the substituents on the aromatic ring: the two methyl groups and the benzamide group.

Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups due to inductive effects and hyperconjugation. They direct incoming electrophiles to the positions ortho (2- and 6-) and para (4-) relative to themselves.

Amide Group (-CONH₂): This group is deactivating due to its electron-withdrawing resonance effect but is also an ortho-, para-director because the lone pair on the nitrogen can stabilize the sigma complex intermediate through resonance.

In 3,5-dimethylbenzamide, the 2-, 4-, and 6-positions are all activated by the methyl groups. The amide group further directs to the 2- and 6-positions. The convergence of these directing effects makes these three positions the most probable sites for substitution. However, the 2- and 6-positions are sterically hindered by the adjacent methyl groups. Consequently, electrophilic attack preferentially occurs at the less sterically encumbered 4-position, leading to the desired this compound product. While direct metalation of some benzamides can lead to ortho-functionalization through a complex-induced proximity effect, the electronic and steric factors in 3,5-dimethylbenzamide favor substitution at the 4-position via standard electrophilic iodination pathways. scirp.org

Catalytic Systems for Efficient Direct Iodination

Modern synthetic chemistry has developed various catalytic systems to improve the efficiency and mildness of direct iodination reactions. While many advanced catalytic systems involving iridium or palladium are designed for C-H activation directed to the ortho position of a coordinating group like an amide, these are not suitable for synthesizing the 4-iodo isomer. researchgate.netnih.govnih.govacs.org

For non-directed iodination, catalysts are employed to activate the iodine source. For instance, iron(III) triflimide, generated in situ, can activate N-Iodosuccinimide (NIS) for the efficient iodination of a range of arenes under mild conditions. organic-chemistry.org Disulfide-catalyzed systems have also been shown to activate 1,3-diiodo-5,5-dimethylhydantoin (DIH) for the iodination of electron-rich aromatic compounds. organic-chemistry.org These methods provide efficient alternatives to the use of strong oxidants.

An alternative synthetic strategy involves the iodination of a precursor followed by conversion to the amide. For example, the controlled hydrolysis of 4-iodo-3,5-dimethylbenzonitrile can yield this compound. This route can be advantageous as the directing effects during the iodination step differ, potentially offering another way to control regioselectivity.

| Iodinating System | Typical Activator/Catalyst | Key Characteristics |

|---|---|---|

| I₂ | Oxidizing agents (e.g., HNO₃, H₂O₂) | Classical method; requires strong conditions. |

| N-Iodosuccinimide (NIS) | Acid catalysts (e.g., TFA, TfOH) | Milder conditions; widely used. organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide catalysts | Effective for electron-rich arenes. organic-chemistry.org |

Cross-Coupling Reactions for the Construction of Iodo-Benzamides

Cross-coupling reactions offer a powerful and versatile alternative for forming C-I bonds, often providing high selectivity where direct halogenation might fail or yield mixtures. These methods typically involve the reaction of an organometallic species with an iodine source or the conversion of a pre-existing functional group into an iodide.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While palladium catalysts are more commonly used to couple aryl iodides with other partners, they can also be employed to synthesize aryl iodides. For instance, a palladium-catalyzed Finkelstein-type reaction could potentially exchange an aryl bromide or triflate at the 4-position with an iodide source.

More relevantly, palladium-catalyzed reactions can be used in multi-step sequences. For example, a suitably functionalized precursor could undergo a palladium-catalyzed reaction to introduce the iodine. Palladium iodide (PdI₂) itself can serve as a catalyst in various transformations, such as oxidative carbonylation, highlighting its role in organometallic processes that could be adapted for C-I bond formation. chim.itnih.govnih.gov The synthesis of N-cyanobenzamides from aryl iodides via palladium-catalyzed aminocarbonylation demonstrates the utility of palladium in functionalizing aryl halides, a process that could be conceptually reversed or modified for iodide introduction. researchgate.net

Copper-Catalyzed Reactions for Iodo-Group Incorporation

Copper-catalyzed reactions provide a classical and effective method for introducing an iodine atom onto an aromatic ring, most notably through the Sandmeyer reaction. organic-chemistry.org This reaction is particularly useful for converting an aromatic amine into an aryl iodide.

To synthesize this compound via this route, one would start with 4-Amino-3,5-dimethylbenzamide. The synthetic sequence involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Iodide Substitution: The resulting diazonium salt is then treated with a solution of a copper(I) iodide (CuI) or potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion to form the C-I bond.

This method is highly reliable for the regioselective introduction of iodine and is compatible with a wide range of functional groups on the aromatic ring. Copper catalysis has also been explored for various C-N and C-O bond formations, and its principles can be applied to C-I bond formation, making it a valuable tool in the synthesis of complex heterocyclic molecules and functionalized benzamides. researchgate.netnih.govnih.govchemrxiv.org

| Step | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| 1. Diazotization | 4-Amino-3,5-dimethylbenzamide, NaNO₂, HCl | 4-carboxamido-2,6-dimethylbenzenediazonium chloride | 0–5 °C |

| 2. Substitution | Copper(I) Iodide (CuI) or Potassium Iodide (KI) | This compound | Room Temperature |

Organometallic Reagents in Benzamide Synthesis

Organometallic reagents serve as powerful nucleophiles in carbon-carbon and carbon-heteroatom bond formation. While not the most common route for simple benzamides, their application offers unique pathways, particularly for complex analogues. The synthesis of organometallics often involves the reaction of a carbon-halogen bond with a zero-oxidation state metal, effectively creating a carbanion equivalent through a reduction process youtube.com.

Potential organometallic routes to this compound could involve palladium-catalyzed cross-coupling reactions. For instance, a "head-to-tail" cross-coupling methodology could be adapted, reacting an appropriate organoborane with an iodo-containing precursor in the presence of a palladium catalyst researchgate.net. A more direct approach is palladium-catalyzed aminocarbonylation. This reaction would involve the three-component coupling of an aryl halide (such as 1,5-diiodo-2,4-dimethylbenzene), carbon monoxide, and an amine source. The judicious choice of starting materials and reaction conditions would be critical to ensure regioselectivity and prevent unwanted side reactions.

Furthermore, the preparation of functionalized Grignard reagents via a low-temperature halogen-magnesium exchange offers another avenue uni-muenchen.deuni-muenchen.de. An aryl iodide, such as 1,3,5-trimethyl-2-iodobenzene, could potentially undergo an iodine-magnesium exchange. The resulting Grignard reagent could then be carboxylated using carbon dioxide, followed by standard amidation procedures, or it could react with an electrophilic amine equivalent. The reactivity of these organometallic intermediates is generally high, requiring careful control of temperature and exclusion of moisture and air msu.edu.

Amidation Reactions Utilizing Iodo-Containing Precursors

The most direct and widely practiced syntheses of this compound involve the formation of the amide bond from a pre-functionalized precursor, namely 4-iodo-3,5-dimethylbenzoic acid.

A classic and robust method for amide synthesis proceeds through an acyl halide intermediate. This two-step process begins with the activation of the carboxylic acid, 4-iodo-3,5-dimethylbenzoic acid, to its more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

In a procedure analogous to the synthesis of 4-iodo-3-nitrobenzamide, the 4-iodo-3,5-dimethylbenzoic acid would be reacted with thionyl chloride, potentially using a solvent like dimethylformamide (DMF) to facilitate the reaction. The resulting 4-iodo-3,5-dimethylbenzoyl chloride is generated in situ and is not typically isolated. This highly electrophilic intermediate is then treated with an amine source, which for a primary benzamide is ammonia, commonly in the form of aqueous ammonium hydroxide google.com.

A significant challenge in this pathway, particularly for iodo-nitro-substituted benzamides, is a potential side reaction where the iodo group undergoes nucleophilic aromatic substitution to yield a chloro-impurity google.com. The presence of an electron-withdrawing group ortho to the iodine atom can activate it towards substitution. While the two methyl groups in this compound are electron-donating, the potential for this side reaction should be considered and reaction conditions optimized to minimize it.

To circumvent the often harsh conditions of acyl halide formation, a vast array of coupling reagents has been developed to facilitate the direct formation of an amide bond from a carboxylic acid and an amine. These reagents mediate the condensation reaction, which involves the elimination of water, under mild conditions luxembourg-bio.com. The general mechanism involves the reaction of the coupling reagent with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride), which is then susceptible to nucleophilic attack by the amine luxembourg-bio.com.

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were among the first developed coupling reagents luxembourg-bio.com. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble analogue, which is advantageous as the urea byproduct can be easily washed away. These are often used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® (ethyl cyanohydroxyiminoacetate) to increase efficiency and suppress side reactions like racemization luxembourg-bio.comluxembourg-bio.com.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective, especially for sterically hindered couplings peptide.comsigmaaldrich.com. They convert carboxylic acids into reactive OBt or OAt esters sigmaaldrich.com.

Aminium/Uronium Salts: This class includes some of the most efficient and popular coupling reagents. Examples are HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) luxembourg-bio.comsigmaaldrich.com. HATU is particularly reactive due to the anchimeric assistance provided by the pyridine nitrogen in the 7-azabenzotriazole leaving group sigmaaldrich.com.

The choice of reagent, additive, base, and solvent depends on the specific substrates. For the synthesis of this compound, a standard protocol might involve reacting 4-iodo-3,5-dimethylbenzoic acid with ammonia in the presence of a reagent like EDC/HOBt or HATU in an aprotic solvent.

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Common Additive(s) | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma | Forms O-acylisourea intermediate, which reacts with amine or additive to form an active ester. | Inexpensive, widely used. EDC allows for easy byproduct removal. | DCC/DIC produce insoluble urea byproducts. Risk of racemization. |

| Phosphonium Salts | PyBOP, PyAOP | None required | Forms a reactive phosphonium ester (e.g., OBt/OAt ester). | High reactivity, good for hindered couplings, low racemization. peptide.comsigmaaldrich.com | Higher cost, solutions in DMF have moderate stability. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | None required | Forms a reactive aminium/uronium ester (e.g., OBt/OAt/Oxyma ester). | Very fast reactions, high yields, low racemization. luxembourg-bio.comsigmaaldrich.com Solutions are very stable. sigmaaldrich.com | Higher cost. Potential for guanidinylation side reaction with some reagents if amine is added last. luxembourg-bio.com |

Oxidative amidation represents an alternative strategy that typically starts from an aldehyde and an amine, forming the amide C-N bond via a C-H bond activation process. This approach avoids the need to pre-oxidize a starting material to the carboxylic acid level. For the synthesis of this compound, the required precursor would be 4-iodo-3,5-dimethylbenzaldehyde.

Several protocols for oxidative amidation have been developed:

Metal-Free Oxidation: One method employs diacetoxyiodobenzene (PIDA) in the presence of an ionic liquid to facilitate the one-pot synthesis of amides from aldehydes and amines at room temperature organic-chemistry.org.

Photocatalysis: Visible-light photocatalysis offers a green and mild alternative. In one system, an aromatic aldehyde reacts in the presence of a photocatalyst like Ru(bpy)₃Cl₂, an oxidant such as tert-butyl hydroperoxide, and a chlorine source like N-chlorosuccinimide to generate an acid chloride in situ, which then reacts with an amine organic-chemistry.org. Another approach uses a metal-free photocatalyst and air as the terminal oxidant organic-chemistry.org.

Copper-Catalyzed Systems: The combination of copper(I) iodide and an N-heterocyclic carbene (NHC) can catalyze the oxidative amidation of aldehydes with amines using tert-butyl hydroperoxide as the oxidant. This method is noted for its simplicity and use of inexpensive reagents organic-chemistry.org.

These methods provide a direct conversion from the aldehyde to the amide, expanding the toolkit available for the synthesis of this compound, provided the aldehyde precursor is accessible.

Novel Synthetic Routes and Methodological Innovations

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the placement of each functional group (chemo- and regioselectivity). Novel methodologies aim to build this substitution pattern efficiently and with high atom economy.

One innovative approach to constructing highly substituted benzene rings is the catalyzed cyclotrimerization of alkynes. An indium(III)-catalyzed reaction in the presence of 2-iodophenol has been shown to produce 1,3,5-substituted benzenes with complete regioselectivity nih.gov. A retrosynthetic analysis could envision constructing the 1-iodo-2,4,6-trimethylbenzene core via the cyclotrimerization of propyne, followed by functionalization of one methyl group to the benzamide.

Another critical aspect is the regioselective introduction of the iodine atom. Directed ortho-metalation is a powerful strategy where a functional group on the ring directs deprotonation by a strong base (like an organolithium) to its ortho position msu.edu. While the amide group is a known directing group, it would direct to the 2- and 6-positions of the 3,5-dimethylamide precursor, not the desired 4-position. However, other directing groups could potentially be employed earlier in the synthesis to install the iodine at the correct position before being converted to the final benzamide.

Developing efficient routes to halogenated precursors is also an area of innovation. For example, efficient methods for preparing novel 3-alkyl- and 3-aryl-4-iodophenols have been described, which could serve as versatile intermediates after conversion of the phenol group researchgate.net. These advanced strategies, while perhaps more complex than classical methods, offer powerful solutions for the controlled and selective synthesis of complex aromatic molecules.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent synthetic innovations aim to improve atom economy, reduce solvent waste, and utilize milder reaction conditions. Two promising approaches for the synthesis of this compound are direct C-H iodination and mechanochemistry.

Direct C-H Iodination: A forward-thinking strategy for synthesizing this compound involves the direct iodination of a 3,5-dimethylbenzamide precursor. This C-H activation approach is highly atom-economical as it avoids the need for pre-functionalized substrates, such as anilines or aryl halides. Research on related benzamides has demonstrated the feasibility of palladium or iridium-catalyzed C-H iodination. nih.govacs.org For instance, an iridium-catalyzed process can achieve selective ortho-iodination of benzamides under mild conditions. acs.org Applying this logic, 3,5-dimethylbenzamide could be directly converted to the target compound, using a suitable catalyst and an iodine source like N-iodosuccinimide (NIS).

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, represents a significant advancement in green synthesis by minimizing or eliminating the need for bulk solvents. ucm.es This technique can be applied to key steps in the synthesis of this compound.

Mechanochemical C-H Iodination: The iridium-catalyzed C-H iodination has been shown to be adaptable to mechanochemical conditions using liquid-assisted grinding (LAG). acs.org This solvent-minimized approach can lead to shorter reaction times while maintaining high selectivity. acs.org

Mechanochemical Amidation: An alternative green route could involve the mechanochemical conversion of an ester, such as methyl 4-iodo-3,5-dimethylbenzoate, into the corresponding primary amide. Studies have shown that ball milling of various esters with calcium nitride and a minimal amount of ethanol can produce primary amides in high yields under solvent-free conditions. ucm.es This method avoids the high temperatures and bulk solvents often required in traditional amidation reactions. ucm.es

The table below summarizes the key advantages of these green chemistry approaches.

| Green Approach | Starting Material | Key Reagents/Conditions | Primary Green Advantages |

| Direct C-H Iodination | 3,5-Dimethylbenzamide | Ir or Pd catalyst, NIS, Mild heat | High atom economy; avoids pre-functionalization steps. nih.govacs.org |

| Mechanochemistry | 3,5-Dimethylbenzamide or Methyl 4-iodo-3,5-dimethylbenzoate | Ball milling, minimal solvent (LAG), Ca₃N₂ for amidation | Drastically reduced solvent use; potentially shorter reaction times; enhanced safety. acs.orgucm.es |

Scalable Synthetic Strategies for Industrial and Research Applications

For the large-scale production of this compound, synthetic routes must be robust, high-yielding, and economically viable. The strategies often focus on the use of readily available starting materials and purification methods amenable to industrial scales, such as crystallization over chromatography.

A common and scalable pathway begins with the iodination of 3,5-dimethylbenzoic acid. The resulting 4-Iodo-3,5-dimethylbenzoic acid serves as a direct precursor for the final amidation step. An optimized two-step process, analogous to methods developed for similar pharmaceutical intermediates, is particularly well-suited for industrial applications. google.com

Step 1: Esterification of 4-Iodo-3,5-dimethylbenzoic acid The carboxylic acid is first converted to its methyl ester. A highly efficient method for this transformation on a large scale is the use of trimethyl orthoacetate, which can act as both the reagent and solvent, driving the reaction to completion and affording the methyl ester in nearly quantitative yield. google.com This approach avoids the use of hazardous reagents and simplifies workup, as the excess reagent can be removed under reduced pressure. google.com

Step 2: Amidation of Methyl 4-iodo-3,5-dimethylbenzoate The crude methyl ester can be directly converted to this compound by treatment with anhydrous ammonia gas in a suitable solvent like methanol. google.com This method is preferable for large-scale work as it avoids aqueous ammonia, which could lead to hydrolysis of the ester. google.com The reaction typically proceeds at room temperature over several days and yields the crude product in high purity. google.com Final purification is readily achieved by recrystallization from a solvent system like methanol-water, which is a greener and safer alternative to toxic solvents such as acetonitrile. google.com This entire process avoids column chromatography, which is generally not desirable for large-scale industrial production. google.com

The following table provides a comparative overview of a traditional multi-step synthesis versus the optimized scalable strategy.

| Parameter | Traditional Route (e.g., via Sandmeyer/Cyanation) | Optimized Scalable Strategy |

| Starting Material | 3,5-Dimethylaniline | 4-Iodo-3,5-dimethylbenzoic acid |

| Key Transformations | Diazotization, Iodination, Cyanation, Hydrolysis | Esterification, Amidation |

| Key Reagents | NaNO₂, KI, CuCN, H₂SO₄/H₂O₂ | Trimethyl orthoacetate, Anhydrous NH₃ gas, Methanol |

| Yield | Moderate over multiple steps | High (typically >80% over two steps) google.com |

| Purification | Often requires chromatography | Crystallization google.com |

| Scalability Notes | Involves potentially hazardous intermediates and reagents. | Avoids problematic reagents and purification methods; high throughput. google.com |

Chemical Reactivity and Derivatization of 4 Iodo 3,5 Dimethylbenzamide

Reactions Involving the Amide Functional Group

The amide group (-CONH₂) is a versatile functional group that can undergo several important transformations, including hydrolysis, N-alkylation, N-acylation, and reduction.

The amide bond of 4-Iodo-3,5-dimethylbenzamide can be cleaved through hydrolysis to yield 4-iodo-3,5-dimethylbenzoic acid and ammonia. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the amide is hydrolyzed to the corresponding carboxylic acid and an ammonium salt. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. khanacademy.orgchemistrysteps.com

Base-Catalyzed Hydrolysis : Treatment with a strong base (e.g., NaOH, KOH) followed by acidification results in the formation of the carboxylic acid. The process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This initially forms a carboxylate salt, which is then protonated in a subsequent acidic workup step to give the final carboxylic acid product. khanacademy.orgchemistrysteps.com

Reaction Scheme: Hydrolysis of this compound

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| This compound | 1. NaOH, H2O, Heat 2. H3O+ | 4-iodo-3,5-dimethylbenzoic acid |

| This compound | H3O+, Heat | 4-iodo-3,5-dimethylbenzoic acid |

The nitrogen atom of the primary amide in this compound can act as a nucleophile to react with alkylating or acylating agents.

N-Alkylation : This reaction involves the substitution of one or both hydrogen atoms on the amide nitrogen with an alkyl group. The amide nitrogen is not strongly nucleophilic, so a strong base, such as sodium hydride (NaH), is typically required to deprotonate the amide, forming a more nucleophilic conjugate base. This anion then reacts with an alkyl halide (e.g., an alkyl iodide or bromide) in a nucleophilic substitution reaction to form the N-alkylated product. stackexchange.comwikipedia.org Catalytic methods using transition metals like ruthenium or cobalt with alcohols as alkylating agents have also been developed. nih.govnih.gov

N-Acylation : This process introduces an acyl group (R-C=O) onto the amide nitrogen, forming an imide. This is typically achieved by reacting the amide with an acyl chloride or an acid anhydride in the presence of a base. semanticscholar.org Catalytic methods using iodine have also been shown to be effective for the N-acylation of amines and can be applied to amides. tandfonline.comresearchgate.net

| Reaction Type | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| N-Alkylation | This compound | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-4-iodo-3,5-dimethylbenzamide |

| N-Acylation | This compound | Acyl Chloride (R-COCl) or Anhydride, Base | N-acyl-4-iodo-3,5-dimethylbenzamide (an imide) |

The amide functional group can be completely reduced to an amine, converting the carbonyl group (C=O) into a methylene group (-CH₂-). This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this purpose. orgosolver.commasterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. ucalgary.cachemistrysteps.com This reaction converts this compound into (4-Iodo-3,5-dimethylphenyl)methanamine.

Reaction Scheme: Reduction of this compound to an Amine

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH4, THF 2. H2O workup | (4-Iodo-3,5-dimethylphenyl)methanamine |

Reactions Involving the Aromatic Ring and Methyl Substituents

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. The position of the incoming electrophile is directed by the existing substituents: the two methyl groups, the iodine atom, and the amide group.

Directing Effects of Substituents :

Methyl groups (-CH₃) are activating groups and are ortho, para-directors. lumenlearning.compharmaguideline.com

Iodine (-I) is a deactivating group but is also an ortho, para-director due to the resonance contribution of its lone pairs. libretexts.org

Amide group (-CONH₂) is a deactivating group and a meta-director. pharmaguideline.com

In this compound, the available positions for substitution are C2 and C6. The directing effects of the substituents must be considered collectively. The two methyl groups at positions 3 and 5 strongly direct incoming electrophiles to the ortho positions (C2, C4, C6) and the para position relative to them. The iodine atom at C4 also directs to its ortho positions (C3 and C5), which are already substituted. The amide group at C1 is a meta-director, which also points to positions C3 and C5.

Given the arrangement, the most activated positions are C2 and C6. These positions are ortho to the amide group, ortho to one methyl group, and meta to the other methyl group and the iodine atom. The powerful activating and directing influence of the two methyl groups would likely make the C2 and C6 positions the most probable sites for electrophilic attack. vedantu.comlibretexts.org

Reaction Scheme: Electrophilic Aromatic Substitution

| Reactant | Reagents/Conditions (Example) | Major Product |

|---|---|---|

| This compound | HNO3, H2SO4 (Nitration) | 4-Iodo-3,5-dimethyl-2-nitrobenzamide |

Functionalization of Methyl Groups

The methyl groups attached to the benzene ring of this compound are benzylic and thus exhibit enhanced reactivity compared to non-benzylic alkyl groups. This heightened reactivity is due to the ability of the benzene ring to stabilize radical or cationic intermediates formed at the benzylic position through resonance.

One of the most common methods for functionalizing benzylic methyl groups is free-radical bromination . This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. The reaction proceeds via a free-radical chain mechanism. The key step is the abstraction of a hydrogen atom from one of the methyl groups by a bromine radical to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (present in low concentrations from the reaction of NBS with trace HBr) to yield the corresponding benzyl bromide and a new bromine radical, which propagates the chain. In the case of this compound, this would lead to the formation of 4-iodo-3-methyl-5-(bromomethyl)benzamide and subsequently 4-iodo-3,5-bis(bromomethyl)benzamide.

Another important functionalization is the oxidation of the methyl groups . Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can oxidize benzylic methyl groups to carboxylic acids. This transformation is believed to proceed through a series of steps, also involving the formation of a benzylic radical as an initial step. For this compound, complete oxidation of both methyl groups would yield 4-iodo-3,5-dicarboxybenzamide. The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to achieve the desired level of oxidation.

The following table summarizes potential functionalization reactions of the methyl groups of this compound based on known benzylic reactivity.

| Reagent(s) | Product(s) | Reaction Type |

| N-Bromosuccinimide (NBS), Radical Initiator | 4-iodo-3-methyl-5-(bromomethyl)benzamide, 4-iodo-3,5-bis(bromomethyl)benzamide | Free-Radical Bromination |

| Potassium Permanganate (KMnO4) | 4-iodo-3,5-dicarboxybenzamide | Oxidation |

Exploration of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Key Transformation

The mechanism of benzylic bromination with NBS is well-established and proceeds through a radical chain reaction, as depicted in the table below. The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction for the methyl groups.

| Step | Description |

| Initiation | The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form initial radicals. These radicals react with HBr (present in trace amounts) to generate bromine radicals (Br•). |

| Propagation | A bromine radical abstracts a hydrogen atom from a methyl group of this compound to form a resonance-stabilized benzylic radical and HBr. The benzylic radical then reacts with Br2 (formed from the reaction of HBr with NBS) to give the brominated product and a new bromine radical. |

| Termination | The chain reaction is terminated by the combination of any two radical species. |

The mechanism of benzylic oxidation with strong oxidizing agents like KMnO4 is more complex and less definitively established. However, it is generally accepted that the initial step involves the abstraction of a benzylic hydrogen to form a benzylic radical. This radical can then undergo further oxidation to ultimately form the carboxylic acid. The presence of the electron-withdrawing iodo and amide groups on the benzene ring might influence the rate of this initial hydrogen abstraction.

Kinetic Studies of Reactivity Pathways

For benzylic bromination , the rate of the reaction is dependent on the concentration of the substrate, NBS, and the radical initiator. The rate-determining step is typically the hydrogen abstraction from the benzylic position. The stability of the resulting benzylic radical plays a crucial role; substituents on the aromatic ring that can further stabilize this radical will increase the reaction rate. The iodo and amide groups in this compound are electron-withdrawing, which might slightly decrease the rate of reaction compared to an unsubstituted toluene derivative by destabilizing the benzylic radical.

For benzylic oxidation , the kinetics are often complex and can be influenced by factors such as the phase of the reaction mixture (if heterogeneous), the pH, and the concentration of the oxidizing agent. The rate would also be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing groups in this compound would likely make the benzylic C-H bonds stronger and thus decrease the rate of the initial hydrogen abstraction step, making the oxidation more difficult compared to electron-rich aromatic compounds.

Further empirical studies would be necessary to determine the precise reaction kinetics and to optimize conditions for the selective functionalization of the methyl groups in this compound.

Advanced Spectroscopic and Analytical Characterization of 4 Iodo 3,5 Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-Iodo-3,5-dimethylbenzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), would provide a complete picture of its proton and carbon framework.

¹H NMR Chemical Shift Analysis of Protons

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The analysis of chemical shifts (δ), integration values, and multiplicity (splitting patterns) allows for the unambiguous assignment of each proton in the molecule.

Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and are expected to appear as two distinct, broad singlets in the downfield region of the spectrum, typically between 5.5 and 8.0 ppm. Their broadness is a result of quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential hydrogen bonding interactions. The exact chemical shift can be sensitive to solvent, concentration, and temperature.

Aromatic Protons (Ar-H): The aromatic ring contains two chemically equivalent protons. Due to the symmetrical substitution pattern (iodine at C4, methyl groups at C3 and C5), these protons at the C2 and C6 positions would appear as a single sharp singlet. This signal is anticipated in the aromatic region, likely between 7.0 and 7.5 ppm.

Methyl Protons (-CH₃): The two methyl groups attached to the aromatic ring at C3 and C5 are also chemically equivalent. They would give rise to a single, sharp singlet, integrating to six protons. This signal is expected in the upfield region of the spectrum, typically around 2.1-2.4 ppm.

The predicted chemical shifts are based on the analysis of substituent effects on the benzene (B151609) ring, where the electron-withdrawing nature of the amide group and the electronic effects of the iodo and methyl groups influence the shielding of the aromatic protons. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amide (-NH₂) | ~5.5 - 8.0 | Broad Singlet (x2) | 2H |

| Aromatic (H-2, H-6) | ~7.0 - 7.5 | Singlet | 2H |

¹³C NMR Chemical Shift Analysis of Carbons

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the adjacent oxygen atom. Its signal is expected to appear far downfield, typically in the range of 168-172 ppm.

Aromatic Carbons:

C1 (C-CONH₂): The carbon atom attached to the amide group is expected to be found around 135-140 ppm.

C2 and C6: These two equivalent carbons, each bearing a proton, would appear in the typical aromatic region of 125-130 ppm.

C3 and C5: The carbons bearing the methyl groups are also equivalent and are expected to resonate at approximately 138-142 ppm, influenced by the substitution.

C4 (C-I): The carbon atom bonded to the iodine atom is subject to the "heavy atom effect," which induces significant shielding. This causes its signal to appear further upfield than might otherwise be expected for a substituted aromatic carbon, typically around 95-105 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum, generally between 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 - 172 |

| Aromatic (C-1) | ~135 - 140 |

| Aromatic (C-2, C-6) | ~125 - 130 |

| Aromatic (C-3, C-5) | ~138 - 142 |

| Aromatic (C-4) | ~95 - 105 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

While the 1D NMR spectra of this compound are relatively straightforward, 2D NMR experiments provide definitive confirmation of assignments and reveal through-bond and through-space correlations, which are indispensable for more complex molecules. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would be of limited use due to the lack of coupled protons (all signals are singlets). However, it would confirm the absence of scalar coupling between the aromatic, methyl, and amide protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the aromatic proton singlet to the C2/C6 carbon signal and another cross-peak linking the methyl proton singlet to the methyl carbon signal. This provides an unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is a powerful tool for connecting different parts of the molecule. For this compound, one would expect to observe:

A correlation from the aromatic protons (H2/H6) to the adjacent methyl-bearing carbons (C3/C5), the ipso-carbon (C1), and the other aromatic carbon (C4).

A correlation from the methyl protons to the carbons they are attached to (C3/C5), as well as to the neighboring aromatic carbons (C2/C6 and C4).

Correlations from the amide protons to the carbonyl carbon (C=O) and the C1 aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. A NOESY spectrum could show a cross-peak between the amide protons and the aromatic protons at C2/C6, confirming their spatial proximity.

Solid-State NMR Spectroscopy

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing information on molecular structure, conformation, and intermolecular packing that is lost in solution-state NMR. wustl.edu For a crystalline substance like this compound, SSNMR can distinguish between different polymorphic forms, as subtle changes in the crystal lattice environment lead to distinct chemical shifts. acs.orgmdpi.com

In a typical ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR experiment, the carbon signals are often sharper than in solution for well-ordered crystalline materials. A key feature of SSNMR is its ability to detect non-equivalence of atoms that might be equivalent in solution due to rapid rotation. For instance, if the two methyl groups or the two aromatic C-H positions were in slightly different environments within the crystal unit cell, they could give rise to separate peaks in the SSNMR spectrum, providing direct insight into the solid-state packing arrangement.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability.

Vibrational Mode Analysis of Amide and Aromatic Functionalities

The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the primary amide and the substituted aromatic ring.

Amide Vibrations:

N-H Stretching: The primary amide group (-NH₂) exhibits two distinct N-H stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). These typically appear as two sharp bands in the region of 3400-3100 cm⁻¹. In the solid state, hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorptions in the IR spectrum, known as the Amide I band. For primary amides, it is typically found in the range of 1690-1650 cm⁻¹. Its position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): The N-H in-plane bending or "scissoring" vibration gives rise to the Amide II band, a strong absorption usually found between 1650-1600 cm⁻¹.

Aromatic Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of bands of variable intensity in the 1620-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern of the benzene ring. For a 1,2,3,5-tetrasubstituted ring, characteristic bands would be expected in the 900-800 cm⁻¹ region.

Other Vibrations:

C-N Stretching: The stretching of the carbon-nitrogen single bond is expected in the 1420-1380 cm⁻¹ region.

C-I Stretching: The carbon-iodine stretching vibration is expected to appear at low wavenumbers, typically in the 600-500 cm⁻¹ region.

Table 3: Predicted Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Asymmetric N-H Stretch | Amide (-NH₂) | ~3350 | Medium-Strong | Weak |

| Symmetric N-H Stretch | Amide (-NH₂) | ~3180 | Medium | Weak |

| Aromatic C-H Stretch | Aromatic Ring | ~3050 | Medium-Weak | Medium |

| C=O Stretch (Amide I) | Amide (-CONH₂) | ~1670 | Very Strong | Medium |

| N-H Bend (Amide II) | Amide (-NH₂) | ~1620 | Strong | Weak |

| C=C Ring Stretch | Aromatic Ring | ~1600, ~1470 | Medium-Strong | Strong |

| C-N Stretch | Amide | ~1400 | Medium | Medium |

Identification of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a specific experimental spectrum for this compound is not publicly available, the expected frequencies can be predicted based on the known absorption ranges for its functional groups.

The primary amide group will give rise to several distinct peaks. The N-H stretching vibrations are anticipated to appear as two distinct bands in the region of 3350-3180 cm⁻¹, characteristic of a primary amide. The C=O stretching vibration (Amide I band) is expected to produce a strong absorption band in the range of 1690-1650 cm⁻¹. The N-H bending vibration (Amide II band) will likely be observed around 1650-1620 cm⁻¹.

The aromatic ring will also produce characteristic signals. The C-H stretching vibrations of the aromatic protons are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations, which are expected in the fingerprint region below 900 cm⁻¹. The C-I stretching vibration is anticipated to be in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The C-N stretching vibration of the amide is expected in the 1400-1200 cm⁻¹ region. The methyl groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3350 - 3180 (two bands) |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Methyl (C-H) | Stretching | < 3000 |

| Amide (C=O) | Stretching (Amide I) | 1690 - 1650 |

| Amide (N-H) | Bending (Amide II) | 1650 - 1620 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Methyl (C-H) | Bending | ~1450 and ~1375 |

| Amide (C-N) | Stretching | 1400 - 1200 |

| Aromatic (C-H) | Out-of-plane Bending | < 900 |

| C-I | Stretching | 600 - 500 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. The exact mass of this compound (C₉H₁₀INO) is a critical piece of data for its unambiguous identification. The calculated monoisotopic mass of this compound is 274.9807 Da. An experimental HRMS measurement yielding a value very close to this calculated mass would confirm the elemental composition of the molecule.

Table 2: Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₀INO |

| Calculated Monoisotopic Mass | 274.9807 Da |

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure. For aromatic amides like this compound, several characteristic fragmentation pathways are expected under electron ionization (EI).

A common fragmentation pathway for aromatic amides is the alpha-cleavage of the bond between the carbonyl group and the aromatic ring. nih.gov This would result in the formation of a benzoyl cation. Another significant fragmentation is the loss of the amide group as a neutral radical (•CONH₂), leading to the formation of an iodo-dimethylphenyl cation. The molecular ion peak (M⁺•) is expected to be observed at an m/z corresponding to the molecular weight of the compound. Subsequent fragmentations could involve the loss of a methyl radical (•CH₃) from the molecular ion or other fragments. The loss of an iodine atom (•I) is also a possible fragmentation pathway. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺• | C₉H₁₀INO⁺• | 275 |

| [M - •CH₃]⁺ | C₈H₇INO⁺ | 260 |

| [M - •CONH₂]⁺ | C₈H₈I⁺ | 231 |

| [M - •I]⁺ | C₉H₁₀NO⁺ | 148 |

| [C₇H₆O]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a powerful tool for assessing the purity of a sample and for identifying its components.

In a GC-MS analysis of this compound, the compound would first be vaporized and passed through a GC column, where it would be separated from any volatile impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). After eluting from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that can be compared to a library of known spectra for confirmation of its identity. The integration of the peak in the gas chromatogram provides a quantitative measure of the compound's purity. While a specific GC-MS protocol for this compound is not detailed in the literature, methods for similar aromatic compounds are well-established. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring and the amide chromophore. Aromatic compounds typically exhibit two main absorption bands: a strong E-band (from "ethylenic") at shorter wavelengths (around 200-230 nm) and a weaker B-band (from "benzenoid") at longer wavelengths (around 250-280 nm). These bands arise from π → π* transitions within the benzene ring.

The presence of the iodine atom and the amide group as substituents on the benzene ring will influence the position and intensity of these absorption bands. The amide group itself has a characteristic n → π* transition, which is typically weak and may be obscured by the stronger π → π* transitions of the aromatic ring. The iodine atom, being a heavy atom, can also influence the electronic transitions through spin-orbit coupling. The exact absorption maxima (λ_max) and molar absorptivity (ε) would need to be determined experimentally.

Table 4: Expected Electronic Transitions for this compound

| Chromophore | Transition | Expected Wavelength Range (nm) |

| Aromatic Ring | π → π* (E-band) | ~200 - 230 |

| Aromatic Ring | π → π* (B-band) | ~250 - 280 |

| Amide | n → π* | > 200 (often weak and overlapped) |

Solvent Effects on UV-Vis Spectra

A comprehensive search for studies on the effects of different solvents on the UV-Vis absorption spectrum of this compound has not yielded any specific experimental data. In principle, the polarity of a solvent can influence the electronic transitions of a molecule, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions (e.g., n→π* or π→π*) and the electronic distribution in the ground and excited states of the molecule. However, without experimental data, a detailed analysis of these effects for this compound remains speculative.

Crystallographic Studies of this compound and its Derivatives

Detailed crystallographic data for this compound, which would provide definitive information about its three-dimensional structure in the solid state, is not available in the public domain. Such studies are crucial for understanding the molecular geometry, bond lengths, and bond angles of the compound.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the primary technique for determining the precise atomic arrangement within a crystalline solid. While this method would be essential for elucidating the solid-state structure of this compound, no published X-ray diffraction studies for this specific compound were found.

Analysis of Intermolecular Interactions and Crystal Packing

Studies on related benzamide (B126) derivatives have shown that intermolecular hydrogen bonds are a significant factor in their crystal structures. mdpi.com Furthermore, research on other iodinated organic compounds has highlighted the importance of iodine in directing intermolecular interactions, which can influence polymorphism. ias.ac.inrsc.org However, without specific crystallographic data for this compound, a detailed analysis of its unique intermolecular interactions and crystal packing remains unfeasible.

Computational Chemistry and Theoretical Studies of 4 Iodo 3,5 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Molecular Dynamics Simulations

Molecular dynamics simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics.

Conformational Analysis and Flexibility StudiesA molecular dynamics simulation would be performed to explore the different conformations of 4-Iodo-3,5-dimethylbenzamide. This analysis would reveal the flexibility of the molecule, particularly around its rotatable bonds, and identify the most populated (lowest energy) conformations.

Solvent Interaction Modeling

The interaction of this compound with different solvents can be computationally modeled to understand its solubility, stability, and reactivity in various environments. These models are crucial for predicting the behavior of the compound in biological systems and for designing experimental setups. Implicit and explicit solvent models are the two primary approaches used for this purpose.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and provides a good approximation of the bulk solvent effects on the solute. The model calculates the electrostatic interactions between the solute and the solvent continuum, offering insights into the solvation free energy. For this compound, this can be used to predict its relative solubility in a range of solvents with varying polarities.

Explicit solvent models provide a more detailed and accurate picture by representing individual solvent molecules. This approach, often employed in molecular dynamics (MD) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent simulations could elucidate the specific interactions between the amide group and protic solvents like water or methanol, or the interactions of the aromatic ring and iodo-group with non-polar solvents.

A hypothetical study on this compound might involve calculating its solvation free energy in different solvents using an implicit model. The results could be tabulated as follows:

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Methanol | 32.7 | -7.2 |

| Acetonitrile | 37.5 | -6.8 |

| Chloroform | 4.8 | -4.1 |

| Toluene | 2.4 | -3.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of a compound based on its molecular structure. These models are instrumental in the early stages of drug discovery for screening large libraries of compounds and for optimizing lead compounds.

For this compound, a QSAR study would involve compiling a dataset of structurally related benzamide (B126) derivatives with known biological activities against a specific target. Molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices, would be calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

The predictive power of the QSAR model is assessed through internal and external validation techniques. A well-validated QSAR model can then be used to predict the biological activity of new or untested compounds, including this compound, and to identify which structural features are crucial for activity.

A hypothetical set of molecular descriptors for this compound that could be used in a QSAR study is presented below:

| Descriptor | Value |

| Molecular Weight | 275.09 g/mol |

| LogP | 2.85 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Polar Surface Area | 43.09 Ų |

Note: The data in this table is based on calculated properties and is for illustrative purposes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the molecular basis of a ligand's biological activity and for designing more potent and selective inhibitors.

In a ligand-target interaction study of this compound, the three-dimensional structure of the target protein would be obtained from a protein data bank or generated through homology modeling. The this compound molecule would then be computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity and to rank the different binding poses.

The results of the docking simulation would reveal the specific interactions between this compound and the amino acid residues in the active site. These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom. Understanding these interactions can guide the rational design of new derivatives with improved binding affinity and biological activity.

A hypothetical summary of the interactions between this compound and a target protein's active site is shown in the table below:

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Serine 221 | 2.1 |

| Hydrophobic Interaction | Leucine 152 | 3.5 |

| Halogen Bond | Glycine 150 | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule, which can aid in its structural elucidation and characterization. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.

To calculate the theoretical NMR chemical shifts of this compound, its molecular geometry would first be optimized at a specific level of theory (e.g., B3LYP/6-31G(d)). Then, the NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).

These theoretical calculations can help in assigning the peaks in the experimental NMR spectrum and can also be used to study the effects of conformational changes or solvent effects on the chemical shifts.

A comparison of hypothetical experimental and calculated ¹³C NMR chemical shifts for this compound is provided below:

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 171.5 | 170.8 |

| C-I | 95.2 | 94.5 |

| C-NH₂ | 142.1 | 141.7 |

| Aromatic C-H | 130.4 | 129.9 |

| Aromatic C-CH₃ | 139.8 | 139.2 |

| CH₃ | 23.7 | 23.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational vibrational spectroscopy is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. These calculations can aid in the interpretation of experimental spectra and in the assignment of vibrational modes.

Similar to NMR calculations, the first step is to perform a geometry optimization of the this compound molecule using a quantum mechanical method like DFT. Following the optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method. The resulting predicted spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule, such as the C=O stretch of the amide group, the C-I stretch, and the various aromatic C-H and C-C vibrations.

A table of selected hypothetical calculated and experimental vibrational frequencies for this compound is presented below:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3435 |

| C=O stretch | 1685 | 1670 |

| Aromatic C=C stretch | 1590 | 1582 |

| C-I stretch | 580 | 575 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Materials Science and Other Fields

Preparation of Special Functional Materials

While specific research detailing the use of 4-Iodo-3,5-dimethylbenzamide in the preparation of special functional materials is not extensively documented in publicly available scientific literature, its molecular structure suggests potential applicability in several areas of materials science. The presence of a reactive iodine atom on an aromatic ring makes it a candidate for incorporation into larger systems with tailored properties.

The development of novel organic optoelectronic materials often relies on the synthesis of molecules with specific electronic and photophysical properties. Aryl iodides, such as this compound, can serve as key building blocks in the synthesis of larger conjugated systems. Through cross-coupling reactions, the iodinated aromatic core can be extended with other aromatic or unsaturated groups, leading to the formation of chromophores and luminophores. These extended π-systems are fundamental to the function of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzamide (B126) functional group could also influence the intermolecular interactions and solid-state packing of the resulting materials, which are critical for their performance. However, at present, there are no specific studies that have reported the direct application of this compound in the synthesis of optoelectronic materials.

In the field of polymer chemistry, monomers containing reactive sites are essential for the synthesis of functional polymers. The iodine atom in this compound provides a handle for polymerization reactions. For instance, it can be utilized in various palladium-catalyzed cross-coupling polymerization reactions, such as Suzuki, Stille, or Heck polymerization, to form conjugated polymers. These polymers are of interest for their potential applications in organic electronics, sensors, and advanced coatings. The dimethyl and benzamide substituents on the aromatic ring would be expected to influence the solubility, processability, and thermal properties of the resulting polymers. While the potential exists, specific examples of polymers synthesized from this compound are not currently described in the scientific literature.

Chemical Probes in Biological Studies

Chemical probes are indispensable tools for visualizing and understanding biological processes at the molecular level. Iodinated compounds can be developed as probes for various imaging techniques. For instance, the introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) into the this compound structure would yield a radiolabeled tracer for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. Such probes could be designed to target specific enzymes, receptors, or other biomolecules, allowing for their non-invasive in vivo imaging. The benzamide moiety could be modified to incorporate a targeting vector that directs the probe to a specific biological target. Despite this potential, there are no published studies to date that specifically describe the use of this compound as a chemical probe in biological studies. apolloscientific.co.uk

Synthetic Intermediates for Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. apolloscientific.co.uk Its utility stems from the presence of multiple functional groups that can be selectively manipulated. The carbon-iodine bond is particularly reactive and can be readily transformed into other functional groups or used to form new carbon-carbon or carbon-heteroatom bonds. This makes the compound a useful starting material for the construction of intricate molecular architectures, including those found in pharmaceuticals, agrochemicals, and other biologically active compounds. While it is commercially available as a building block for organic synthesis, specific examples of its use in the total synthesis of named complex natural products or drug candidates are not widely reported in peer-reviewed journals.

Role as an Organic Building Block in Chemical Synthesis

As an organic building block, this compound offers synthetic chemists a versatile scaffold for the construction of a wide range of organic compounds. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. The reactivity of the aryl iodide functionality makes it particularly well-suited for participation in a variety of transition metal-catalyzed cross-coupling reactions.

These reactions are fundamental in modern organic synthesis for the efficient formation of new chemical bonds. Examples of such reactions where this compound could be employed include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a new carbon-carbon bond.

Sonogashira Coupling: Reaction with a terminal alkyne to create an arylethyne linkage.

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Stille Coupling: Reaction with an organotin compound.

The presence of the two methyl groups provides steric hindrance that can influence the regioselectivity of these reactions, and the benzamide group can act as a directing group or be further modified. The utility of this compound as a building block is evident from its availability from various chemical suppliers who cater to the research and development needs of the chemical and pharmaceutical industries.

Future Directions and Emerging Research Avenues

Development of Advanced Catalytic Systems for Synthesis

The synthesis of halogenated benzamides, including 4-Iodo-3,5-dimethylbenzamide, is a critical area for innovation. Future research will likely focus on the development of more efficient, selective, and environmentally benign catalytic systems. A promising direction is the use of organic photoredox catalysts. rsc.org These catalysts can activate strong carbon-halide bonds under mild, visible-light conditions, enabling a variety of chemical transformations. rsc.org This approach could lead to more efficient synthetic routes to this compound and its derivatives.

Another area of exploration is halogen-bonding-mediated synthesis. rsc.org Researchers have developed methods for forming amide and peptide bonds using a coupling system that involves an N-iodosuccinimide. rsc.org This type of methodology, which leverages the specific interactions of halogen atoms, could be adapted for the final amidation step in the synthesis of this compound, potentially improving yields and reducing the need for harsh reagents.

Furthermore, advancements in asymmetric synthesis are crucial for producing specific, chirally pure halogenated compounds when relevant. eurekalert.org While this compound itself is not chiral, derivatives with chiral side chains could be targeted for specific biological applications. The development of chiral catalysts for halogenation reactions will be instrumental in this regard. eurekalert.org

| Catalytic Approach | Potential Advantage for Synthesis | Relevant Research Finding |

| Organic Photoredox Catalysis | Enables activation of strong carbon-halide bonds under mild conditions. rsc.org | Can be used for desaturation, radical cyclization, and ipso-substitution of o-halogenated benzamides. rsc.org |

| Halogen-Bonding-Mediation | Offers a novel method for amide bond formation, potentially with high yields. rsc.org | A system with N-iodosuccinimide has been used for synthesizing amides and peptides. rsc.org |

| Asymmetric Catalysis | Allows for the production of enantiomerically pure halogenated compounds. eurekalert.org | Chiral amine catalysts have achieved up to 98% enantiomeric purity in organohalide synthesis. eurekalert.org |